molecular formula C26H24N4O4S B2878292 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 862826-38-8

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No. B2878292
CAS RN: 862826-38-8
M. Wt: 488.56
InChI Key: XGPUQWOZTPDFHA-UHFFFAOYSA-N
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Description

“N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide” is a complex organic compound. It contains several functional groups including a benzylamine, a thioether, an indole, and a nitrobenzamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The benzylamine and nitrobenzamide groups would likely contribute significantly to the overall structure .


Chemical Reactions Analysis

This compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the benzylamine and nitrobenzamide groups could make it particularly reactive under certain conditions .

Scientific Research Applications

Synthesis and Pharmacological Activity

Nitrobenzamide derivatives have been explored for their pharmacological activities, including potential antiarrhythmic properties. For instance, substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides demonstrated an original spectrum of antiarrhythmic activity, suggesting the relevance of nitrobenzamide frameworks in developing therapeutic agents (A. M. Likhosherstov et al., 2014).

Chemical Synthesis and Structural Analysis

Nitrobenzamide compounds have been utilized in chemical synthesis and structural analysis, leading to the development of novel organic compounds with specific stereochemical configurations. The regioselective and stereospecific synthesis of such compounds has been detailed, providing foundational knowledge for further exploration in organic chemistry and material science (H. Samimi & B. Yamin, 2014).

Radioligand Development for Imaging

Research has also focused on the synthesis of derivatives for use in imaging, particularly as serotonin transporter imaging agents. This highlights the potential of nitrobenzamide compounds in developing diagnostic tools or treatments for neurological conditions (G. G. Shiue, P. Fang, & C. Shiue, 2003).

Molecular Docking and Antibacterial Evaluation

Furthermore, derivatives have been synthesized for molecular docking studies and evaluated for their antibacterial properties. This suggests the applicability of nitrobenzamide derivatives in discovering new antibacterial agents and understanding their interaction with bacterial targets (P. Ravichandiran, D. Premnath, & S. Vasanthkumar, 2015).

Future Directions

The study of complex organic compounds like “N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide” is a vibrant field of research. Future directions could include further investigation into its synthesis, reactivity, and potential applications .

properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c31-25(28-16-19-6-2-1-3-7-19)18-35-24-17-29(23-9-5-4-8-22(23)24)15-14-27-26(32)20-10-12-21(13-11-20)30(33)34/h1-13,17H,14-16,18H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPUQWOZTPDFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

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